molecular formula C13H9FN2O B2546630 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile CAS No. 1411715-51-9

2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2546630
CAS No.: 1411715-51-9
M. Wt: 228.226
InChI Key: WAJFKNWYGYLONV-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile (CAS 1411715-51-9) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C13H9FN2O and a molecular weight of 228.22 g/mol, belongs to the family of pyridine carbonitriles, which are recognized as privileged scaffolds in drug discovery . The structure incorporates both a nitrile group and an ether linkage, connecting a 2-fluorophenyl ring to the pyridine core, making it a versatile building block for the construction of more complex molecules . Researchers utilize such compounds as key precursors in the synthesis of novel heterocyclic systems, including pyrazolopyridines, which are explored for their diverse biological activities . As a high-purity solid, it is suited for various research applications, such as method development in analytical chemistry and as a starting material in the synthesis of potential pharmacologically active molecules . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-12-4-2-1-3-11(12)9-17-13-7-10(8-15)5-6-16-13/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJFKNWYGYLONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzyl alcohol and 4-cyanopyridine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.

    Reaction Mechanism: The 2-fluorobenzyl alcohol undergoes a nucleophilic substitution reaction with 4-cyanopyridine, facilitated by the base, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile is being explored as a potential pharmacophore for drug design. Its structural characteristics suggest it may interact effectively with specific biological targets, such as enzymes and receptors involved in various diseases.

Case Studies

  • In a study assessing its anti-inflammatory properties, derivatives of similar pyridine compounds demonstrated significant inhibition of nitric oxide production in vitro, suggesting potential therapeutic applications against inflammatory diseases .
  • Research has indicated that modifications to the compound can enhance its binding affinity to target proteins, which is crucial for developing effective drugs .

Materials Science

Development of Novel Materials
The compound is also under investigation for its use in creating materials with unique electronic or optical properties. The incorporation of the fluorophenyl and methoxy groups allows for tunable electronic characteristics, making it suitable for applications in organic electronics and photonics.

Experimental Findings

  • Recent advancements in synthesizing similar compounds have shown promising results in developing organic light-emitting diodes (OLEDs) with enhanced efficiency due to the unique electronic properties conferred by the pyridine ring .

Biological Studies

Interaction with Biological Macromolecules
Studies have been conducted to understand how this compound interacts with biological macromolecules. Its potential therapeutic effects are being evaluated through various assays.

Key Insights

  • The compound's mechanism of action involves modulating the activity of target enzymes or receptors, which can lead to significant biological effects. For instance, it has been noted that the presence of the fluorophenyl group enhances binding affinity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyridine ring facilitates its interaction with the active site of the target molecule. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Solubility Trends
This compound C₁₃H₉FN₂O 236.22 2-OCH₂(2-FC₆H₄), 4-CN Not reported Moderate polarity due to OCH₂
2-(2-Fluorophenyl)pyridine-4-carbonitrile C₁₂H₇FN₂ 198.20 2-(2-FC₆H₄), 4-CN Not reported Low polarity
2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile C₁₂H₆F₂N₂O 232.18 2-O(2,4-F₂C₆H₃), 4-CN Not reported Higher lipophilicity
2-Ethoxy-4-(4-methylphenyl)pyridine-3-carbonitrile C₁₅H₁₄N₂O 238.29 2-OCH₂CH₃, 4-(4-CH₃C₆H₄), 3-CN Not reported Moderate polarity

Key Observations :

  • The methoxy group in the target compound increases molecular weight and polarity compared to non-alkoxy analogs like 2-(2-fluorophenyl)pyridine-4-carbonitrile .
  • Substitution at pyridine position 3 (e.g., 2-ethoxy-3-cyano derivative ) alters electronic distribution, which may affect reactivity in further functionalization.

Crystallographic and Spectroscopic Data

  • Crystal Packing: While crystallographic data for the target compound is unavailable, analogs like 4-(2-fluorophenyl)-2-methoxyhexahydrocycloocta[b]pyridine-3-carbonitrile (monoclinic, P2₁/n space group, a = 9.52 Å, b = 13.88 Å) suggest that fluorinated pyridines often adopt planar conformations stabilized by C–H···F interactions.
  • NMR Trends : The methoxy group in the target compound would produce a distinct singlet near δ 3.8–4.0 ppm in ¹H NMR, while the 2-fluorophenyl group shows characteristic aromatic splitting patterns (e.g., doublets near δ 7.0–7.5 ppm) .

Biological Activity

2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C12H10FN3O, featuring a pyridine ring substituted with a methoxy group and a fluorophenyl moiety. The carbonitrile functional group further enhances its reactivity and biological profile.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. This inhibition leads to reduced levels of prostaglandins, mediating anti-inflammatory effects .
  • Anticancer Activity : Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. It has been found to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound possess notable antimicrobial effects. The presence of the pyridine nucleus enhances the compound's ability to combat bacterial and fungal infections .

Cytotoxicity Studies

Cytotoxicity assays have revealed varying degrees of toxicity across different human cancer cell lines. For instance:

Cell LineIC50 (µM)
HepG2 (liver cancer)<50
DU145 (prostate cancer)<100
MDA-MB-231 (breast cancer)<100

These results suggest that the compound exhibits promising anticancer activity, particularly against liver cancer cells .

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of this compound in carrageenan-induced paw edema models. The compound significantly reduced edema formation compared to control groups, indicating its efficacy as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In a comparative study involving various derivatives of pyridine compounds, this compound showed superior cytotoxic effects against the NCl-H1975 cell line, suggesting its potential as a targeted therapy in lung cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability. Its solubility and permeability characteristics facilitate effective absorption and distribution within biological systems .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Alkylation2-Fluorobenzyl bromide, NaOH, DCM, 25°C85%
CyclizationPiperidine catalyst, EtOH, reflux78%

Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C-F = 1.35 Å, C≡N = 1.15 Å) and confirms stereochemistry .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : δ 8.5–8.7 ppm (pyridine-H), δ 4.8–5.2 ppm (OCH₂) .
    • ¹³C NMR : δ 160 ppm (C-F), δ 118 ppm (C≡N) .
  • Mass spectrometry : Exact mass (calc. 256.08 g/mol) verifies molecular formula .

How is SHELX software applied in crystallographic refinement for this compound?

Methodological Answer:
SHELX programs (e.g., SHELXL) refine crystal structures by:

Data scaling : Use SADABS for absorption correction .

Hydrogen placement : Constrained riding models (C-H = 0.93–0.98 Å) .

Validation : Check for R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Note : SHELXTL (Bruker AXS) is preferred for high-throughput analysis of fluorophenyl derivatives .

What are the stability and handling considerations for this compound in laboratory settings?

Methodological Answer:

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis of the nitrile group .
  • Decomposition risks : Avoid prolonged exposure to moisture or strong bases (e.g., NaOH), which may cleave the ether linkage .

Advanced Research Questions

How can discrepancies in crystallographic data (e.g., bond angles) be resolved?

Methodological Answer:

  • Twinned data analysis : Use SHELXD for dual-space iterative phasing to resolve overlapping reflections .
  • Validation tools : PLATON checks for missed symmetry or disorder (e.g., fluorophenyl ring deviations >5° require re-refinement) .

Example : In , C15-F1A bond angles (177.18°) were validated via Hirshfeld surface analysis to rule out disorder .

What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., MAP3K12, Ki = 54 nM for analogs) .
  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to assess electrostatic potential near the nitrile group, correlating with electrophilic reactivity .

Q. Table 2: Predicted Binding Affinities (Analog Data)

TargetBinding Energy (kcal/mol)Reference
MAP3K12-9.2
PDE4-7.8

How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Fluorine substitution : 2-Fluorophenyl enhances metabolic stability vs. non-fluorinated analogs (t₁/₂ increased by 2.5× in microsomal assays) .
  • Nitrile group : Critical for hydrogen bonding with kinase catalytic lysine (e.g., K89 in MAP3K12) .

Design strategy : Replace methoxy with ethoxy to modulate lipophilicity (clogP from 2.1 → 2.5) .

What strategies address polymorphism in crystallization?

Methodological Answer:

  • Solvent screening : Use 10% DMSO/water to favor monoclinic (P2₁/n) over triclinic polymorphs .
  • Temperature ramping : Slow cooling (0.5°C/min) reduces stacking faults in cycloocta[b]pyridine systems .

Case Study : achieved Z'=4 with 1586.20 ų unit cell volume via controlled evaporation .

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